molecular formula C12H20N2O8S2 B3105277 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate CAS No. 1523618-11-2

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate

Cat. No. B3105277
CAS RN: 1523618-11-2
M. Wt: 384.4
InChI Key: VCZULMOPZTZNRS-UHFFFAOYSA-N
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Description

“6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate” is a chemical compound with the formula C₆H₁₀NO₄S . It has a molecular weight of 384.07 . The compound is used in various research applications .


Molecular Structure Analysis

The molecular structure of “6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate” can be represented by the SMILES notation: O=S1(CC2(NCC2)C1)=O.O=S3(CC4(NCC4)C3)=O.OC(C(O)=O)=O .


Physical And Chemical Properties Analysis

“6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Design of Novel Amino Acids

The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives, has been explored for use in chemistry, biochemistry, and drug design. These amino acids are part of the family of sterically constrained amino acids, indicating their potential application in precise molecular design (Radchenko, Grygorenko, & Komarov, 2010).

Building Blocks in Medicinal Chemistry

Thiomorpholine and thiomorpholine 1,1-dioxide, similar in structure to 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate, are significant in medicinal chemistry. They are used as building blocks in the synthesis of various novel bicyclic thiomorpholine analogues, which have shown potential in biological applications and entered human clinical trials (Walker & Rogier, 2013).

Improved Synthesis and Stability of Bicyclic Spiro Compounds

An improved synthesis approach for bicyclic spiro compounds, such as 2-oxa-6-azaspiro[3.3]heptane, closely related to the compound , has been developed. This method results in compounds with enhanced stability and solubility, broadening the range of applicable reaction conditions (van der Haas et al., 2017).

Novel Azaspiro[3.3]heptanes Synthesis

The synthesis of various novel angular azaspiro[3.3]heptanes, which are structurally related to 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate, has been reported. These compounds are valuable in drug discovery due to their potential as building blocks in the synthesis of diverse and multifunctional molecules (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Coordination of Transition Metal Centers

Spirocyclic sulfur and selenium ligands, structurally related to 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate, have been synthesized and used as molecular rigid rods in the coordination of transition metal centers. These compounds are significant in exploring the structural and magnetic properties of metal-ligand complexes (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).

Anticancer Activity

Compounds structurally related to 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate, such as 1-thia-azaspiro[4.5]decane derivatives, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, demonstrating their potential in cancer research and treatment (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 are applicable . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These indicate that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for “6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate” are not specified in the search results. Its potential uses and developments would likely depend on the results of ongoing research and experimentation. It is currently used in various research applications , suggesting that it may have potential for further scientific exploration.

properties

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO2S.C2H2O4/c2*7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZULMOPZTZNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CS(=O)(=O)C2.C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate
Reactant of Route 2
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate
Reactant of Route 3
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate
Reactant of Route 4
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate
Reactant of Route 5
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate
Reactant of Route 6
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate

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